9-Ethylcarbazole-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188941-49-3 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-ethylcarbazole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-2-15-10-6-4-3-5-9(10)13-11(16)7-8-12(17)14(13)15/h3-8H,2H2,1H3 |
InChI Key |
OWRUYOPUYMVENA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 9 Ethylcarbazole 1,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule.
High-Resolution ¹H NMR and ¹³C NMR Techniques
¹H NMR (Proton NMR): A proton NMR spectrum of 9-Ethylcarbazole-1,4-dione would be expected to reveal the number of unique proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). Key expected signals would include:
Ethyl Group: A characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃). The chemical shift of the methylene group would be influenced by the electron-withdrawing nature of the nitrogen and the carbazole (B46965) ring system.
Aromatic Protons: The protons on the carbocyclic rings would appear in the aromatic region of the spectrum. The presence of the electron-withdrawing carbonyl groups in the quinone ring would cause a significant downfield shift for adjacent protons compared to the unsubstituted benzene (B151609) ring. The specific splitting patterns would be crucial for assigning the exact position of each proton.
Quinone Ring Protons: The protons directly on the quinone ring would be highly deshielded due to the anisotropic effect of the carbonyl groups and would likely appear at the lowest field in the aromatic region.
¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.
Carbonyl Carbons: Two distinct signals for the ketone (C=O) groups would be expected in the highly downfield region (typically >180 ppm).
Aromatic and Heterocyclic Carbons: Signals for the sp² hybridized carbons of the benzene and pyrrole (B145914) rings. Carbons bonded to the nitrogen or adjacent to the carbonyl groups would have distinct chemical shifts.
Ethyl Group Carbons: Two signals in the aliphatic region corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons.
A hypothetical data table for the expected NMR shifts is presented below.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Ethyl -CH₃ | Triplet | Aliphatic Region |
| Ethyl -CH₂- | Quartet | Aliphatic Region |
| Aromatic C-H | Multiplets | Aromatic Region |
| Quinone C-H | Multiplets (downfield) | Aromatic Region |
| Quaternary Carbons | - | Aromatic Region |
| C=O | - | >180 ppm |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are adjacent to each other. This would be vital for tracing the connectivity within the aromatic rings and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbons at the ring junctions, by observing their long-range couplings to nearby protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its molecular formula (C₁₄H₁₁NO₂). This technique is crucial to confirm that the synthesized compound has the correct elemental composition, distinguishing it from other potential isomers or byproducts.
| Technique | Information Obtained | Expected Value for C₁₄H₁₁NO₂ |
| HRMS (e.g., ESI-TOF) | Exact Mass of Molecular Ion [M+H]⁺ | 226.0863 |
Fragmentation Pattern Analysis for Structural Features
Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry would be used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the compound. Expected fragmentation pathways for this compound could include:
Loss of the ethyl group ([M-29]⁺).
Loss of carbon monoxide (CO) from the quinone ring, which is a characteristic fragmentation for quinones.
Cleavage of the carbazole ring system into smaller, stable aromatic fragments.
Analysis of these fragments would help to confirm the presence of the ethyl group and the dione (B5365651) functionality on the carbazole core.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be dominated by the absorption bands of the carbonyl groups.
C=O Stretching: A strong, sharp absorption band (or potentially two closely spaced bands) would be expected in the region of 1650-1700 cm⁻¹, characteristic of conjugated ketone carbonyls in a quinone system.
C-N Stretching: A band in the 1350-1250 cm⁻¹ region corresponding to the stretching of the C-N bond of the heterocyclic ring.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
C-H Stretching: Bands for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for the aliphatic ethyl group would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds like the C=C bonds of the aromatic rings often produce stronger signals in Raman than in IR. This can provide additional details about the carbocyclic framework.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (Ketone) | 1700-1650 (Strong) | 1700-1650 (Weak/Medium) |
| Aromatic C=C Stretch | 1600-1450 (Multiple bands) | 1600-1450 (Strong) |
| C-N Stretch | 1350-1250 | Variable |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct structural components.
The most prominent features in the spectrum would be the strong absorptions arising from the carbonyl (C=O) groups of the dione system. Typically, conjugated ketones and quinones exhibit C=O stretching vibrations in the region of 1650-1690 cm⁻¹. The conjugation with the carbazole ring system is expected to lower the frequency from that of a simple saturated ketone (around 1715 cm⁻¹) vscht.cz.
Vibrations associated with the aromatic carbazole core would also be evident. Carbon-carbon (C=C) stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range vscht.cz. The C-N stretching vibration of the tertiary amine within the carbazole ring would likely be observed in the 1250-1350 cm⁻¹ region.
Furthermore, the spectrum would show C-H stretching vibrations. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the N-ethyl group would appear just below 3000 cm⁻¹ vscht.cz. The presence of these distinct bands allows for the confirmation of the key functional groups within the this compound structure.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Carbazole) |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1690-1650 | C=O Stretch | Conjugated Ketone (Dione) |
| 1600-1400 | C=C Stretch | Aromatic (Carbazole) |
| 1350-1250 | C-N Stretch | Tertiary Aromatic Amine |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations that may be weak or absent in an IR spectrum spectroscopyonline.commdpi.com.
For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the carbazole backbone and the dione system. The symmetric stretching of the C=C bonds in the aromatic rings would produce strong Raman signals. Similarly, the symmetric C=O stretching vibration, if present, would be observable.
Beyond functional group identification, Raman spectroscopy has significant applications in material characterization mdpi.comhoriba.com. It can be used to analyze the crystallinity of solid samples of this compound. Crystalline materials typically yield sharp, intense Raman peaks, whereas amorphous samples produce broader, less intense peaks horiba.com. This makes Raman an excellent tool for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral fingerprints horiba.com. Such analyses are crucial for understanding the solid-state properties that influence material performance.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Analysis of Electronic Transitions and Absorption Maxima
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states uobabylon.edu.iqufg.br. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its extended π-conjugated system.
The spectrum would likely exhibit intense absorption bands corresponding to π-π* transitions within the aromatic carbazole-quinone system nih.gov. These high-energy transitions are responsible for the strong absorption typically observed in carbazole derivatives researchgate.net. Additionally, the presence of carbonyl groups introduces the possibility of n-π* transitions. These transitions involve the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. Generally, n-π* transitions are of lower energy and intensity compared to π-π* transitions, and they often appear as a distinct, longer-wavelength shoulder or a separate band in the spectrum researchgate.net. The specific absorption maxima (λmax) are sensitive to solvent polarity; polar solvents can induce shifts in the transition energies (solvatochromism) uobabylon.edu.iq.
Table 2: Typical Electronic Transitions for Aromatic Quinone Systems
| Transition Type | Typical Wavelength Range | Description |
|---|---|---|
| π-π* | 200-400 nm | High intensity; promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. |
| n-π* | 350-500 nm | Low intensity; promotion of a non-bonding electron (from C=O) to a π* anti-bonding orbital. |
Photoluminescence and Fluorescence Quantum Yield Determinations
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed horiba.com.
Carbazole derivatives are often highly fluorescent and are utilized as emitting materials in various applications researchgate.net. However, the introduction of the 1,4-dione (quinone) moiety to the carbazole framework is expected to significantly influence its photoluminescent properties. Quinones are known to be efficient quenchers of fluorescence. The presence of a low-energy n-π* excited state in the dione portion of the molecule can facilitate rapid and efficient intersystem crossing to the triplet state, a non-radiative pathway that competes with fluorescence. Consequently, this compound may exhibit weak fluorescence or be non-fluorescent.
Experimental determination of the fluorescence quantum yield, typically measured relative to a well-characterized standard like 9,10-diphenylanthracene, would be necessary to quantify the emissive efficiency of the compound researchgate.net.
Excited State Dynamics and Decay Kinetics
The study of excited-state dynamics provides insight into the various pathways and timescales by which a molecule returns to its ground state after photoexcitation. These processes include fluorescence (radiative decay) and non-radiative decay pathways like internal conversion and intersystem crossing mdpi.com.
The presence of the quinone's carbonyl groups and the associated n-π* electronic states are expected to significantly enhance the rate of intersystem crossing mdpi.com. This often leads to short-lived singlet excited states and a high triplet quantum yield. Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, would be employed to measure the excited-state lifetimes and unravel the kinetics of these decay processes mdpi.comnih.gov.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state nih.govwikipedia.org. A successful crystallographic analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles with high precision.
Table 3: Information Obtainable from X-Ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths & Angles | Provides exact measurements of the molecular geometry. |
| Intermolecular Interactions | Identifies and quantifies interactions like π-π stacking and hydrogen bonds that define the crystal packing. |
Single-Crystal X-ray Diffraction Analysis of this compound
Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound could be located. The experimental determination of the crystal structure for this particular molecule does not appear to be available in the public domain.
Analysis of Intermolecular Interactions and Packing Architectures
Similarly, without the foundational data from a single-crystal X-ray diffraction study, a detailed analysis of the intermolecular interactions and crystal packing architecture of This compound cannot be conducted. The study of intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions, is critical for understanding the supramolecular assembly and the resulting physicochemical properties of a crystalline solid.
The arrangement of molecules in the crystal lattice, or packing architecture, is dictated by these non-covalent interactions. An analysis of these features provides insight into the stability, solubility, and other material properties of the compound. As no crystallographic data for this compound has been reported, a summary table of its intermolecular interactions cannot be generated.
Computational and Theoretical Chemistry Investigations of 9 Ethylcarbazole 1,4 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 9-Ethylcarbazole-1,4-dione. DFT methods are chosen for their balance of computational cost and accuracy in predicting electronic structure and molecular properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), to perform calculations. researchgate.netnih.gov These calculations can be carried out in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM) to simulate more realistic chemical environments. nih.gov
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy (a minimum on the potential energy surface). For a molecule like this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. nih.gov
Following optimization, a frequency analysis is typically performed to confirm that the resulting structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. This analysis also provides thermodynamic properties of the molecule.
Conformational analysis would be particularly relevant for the ethyl group attached to the carbazole (B46965) nitrogen. While the carbazole-dione core is largely planar, the ethyl group can rotate. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers and the energy barriers between them.
Table 1: Illustrative Optimized Geometrical Parameters for a Carbazole-Type Structure (Note: This table is an example based on related structures and does not represent actual calculated data for this compound.)
| Parameter | Bond/Angle | Calculated Value (Example) |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-N (ring) | 1.38 Å |
| Bond Length | N-C (ethyl) | 1.47 Å |
| Bond Angle | C-N-C (ring) | 109.5° |
| Dihedral Angle | C-C-N-C | 180.0° |
Electronic Structure Elucidation (HOMO/LUMO Energy Levels)
The electronic properties of this compound are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. materialsciencejournal.org A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net For carbazole-based donor-acceptor molecules, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is localized on the electron-accepting part. nankai.edu.cn In this compound, the carbazole ring acts as the donor, and the dione (B5365651) functionality would serve as the acceptor. DFT calculations provide quantitative values for these energy levels and the energy gap. nankai.edu.cnresearchgate.net
Molecular Orbital Analysis and Charge Distribution
A detailed analysis of the molecular orbitals reveals how electrons are distributed throughout the molecule. For this compound, the HOMO would likely exhibit π-character distributed across the carbazole ring system, characteristic of its electron-donating nature. Conversely, the LUMO would be expected to be concentrated over the electron-withdrawing 1,4-dione portion of the molecule, featuring π*-antibonding character. nih.gov
Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict reactivity. nih.gov These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative regions (nucleophilic centers), susceptible to electrophilic attack, would be expected around the carbonyl oxygen atoms. Positive regions (electrophilic centers), prone to nucleophilic attack, would likely be found near the carbonyl carbons and hydrogen atoms.
Table 2: Example Frontier Molecular Orbital Energies for a Carbazole Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -2.43 |
| HOMO-LUMO Gap (ΔE) | 3.42 |
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the simulation of the UV-Visible absorption spectrum. materialsciencejournal.org The predicted absorption maxima (λmax) correspond to electronic excitations, primarily the HOMO to LUMO transition. materialsciencejournal.org For conjugated systems like this, absorption is expected in the UV or visible region of the spectrum. researchgate.net
NMR chemical shifts (¹³C and ¹H) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated magnetic shielding tensors are converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). Comparing these predicted spectra with experimental data is a powerful way to confirm molecular structures. researchgate.netresearchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry is a valuable tool for exploring potential reaction mechanisms. nih.gov For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the carbazole ring.
To study a proposed reaction, computational chemists locate the structures of the reactants, products, and any intermediates. Crucially, they also search for the transition state (TS)—the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which provides insight into the reaction's kinetic feasibility. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility (if applicable)
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov
For this compound, an MD simulation could be used to study the conformational flexibility of the N-ethyl group in a solvent environment. This would provide a more detailed understanding of its rotational freedom and the most populated conformational states under realistic conditions, complementing the static picture from geometry optimization.
Reactivity and Mechanistic Pathways of 9 Ethylcarbazole 1,4 Dione
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of 9-Ethylcarbazole-1,4-dione are of significant interest, particularly due to the redox-active nature of both the carbazole (B46965) and dione (B5365651) moieties. These properties are fundamental to its potential applications in organic electronics and materials science.
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of carbazole derivatives. iieta.orgtheijes.com In a typical CV experiment, the compound is subjected to a sweeping potential, and the resulting current is measured to identify oxidation and reduction events. theijes.com For carbazole-based compounds, the oxidation process is generally associated with the electron-rich carbazole ring system.
Studies on various N-substituted carbazoles reveal that they undergo oxidation, typically at the 3- and 6-positions, to form radical cations. researchgate.netresearchgate.net The initial oxidation is often a reversible, one-electron transfer process. The stability of this radical cation is crucial for subsequent chemical reactions, such as electropolymerization. The oxidation potential is influenced by the substituents on the carbazole ring and the solvent system used. iieta.org
The reduction process, conversely, is expected to occur on the 1,4-dione moiety. Quinone-like structures are well-known to undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone. nih.gov The cyclic voltammogram for this compound would therefore be expected to show at least one oxidative wave corresponding to the carbazole unit and at least one reductive wave for the dione ring.
The general electrochemical mechanisms observed for carbazole derivatives often involve sequential electron transfers (EE scheme) for oxidation and more complex sequences involving electron transfers and chemical steps (ECEC mechanism) for reduction. iieta.orgiieta.orgresearchgate.net
Table 1: Representative Electrochemical Data for Related Carbazole and Quinone Systems
| Compound/Moiety | Process | Potential Range (vs. Ag/AgCl or SCE) | Mechanism |
|---|---|---|---|
| N-Alkylcarbazoles | Oxidation | +1.0 to +1.3 V | Reversible one-electron transfer |
| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | Oxidation | +0.98 V and +1.32 V | Reversible and Irreversible peaks |
Note: The data presented are typical values for the compound classes and may vary based on experimental conditions such as solvent, electrolyte, and scan rate.
Electropolymerization is a characteristic reaction of many carbazole derivatives, leading to the formation of conductive and electroactive polymer films. researchgate.net The process is initiated by the electrochemical oxidation of the monomer. For 9-substituted carbazoles like 9-Ethylcarbazole (B1664220), oxidation generates a radical cation. nih.gov Two of these radical cations can then couple, typically at the 3- and 6-positions which possess the highest electron density, to form a dimer. researchgate.net Subsequent oxidation of the dimer and further coupling reactions lead to the growth of a polymer chain, poly(9-ethylcarbazole), on the electrode surface. researchgate.netnih.gov
The electron transfer mechanism is the fundamental step that initiates this process. nih.gov The transfer of an electron from the highest occupied molecular orbital (HOMO) of the carbazole molecule to the electrode occurs when the applied potential reaches the monomer's oxidation potential. theijes.com This outer-sphere electron transfer is typically fast. ekb.eg The resulting polymer film is redox-active, meaning it can be repeatedly oxidized and reduced ("doped" and "undoped"), often accompanied by distinct color changes, a property known as electrochromism. acs.orgresearchgate.net
Initiation: One-electron oxidation of the 9-ethylcarbazole moiety to its radical cation.
Propagation: Dimerization of two radical cations via C-C bond formation (typically 3,3'-, 3,6'-, or 6,6'-linkages), followed by proton expulsion to re-aromatize.
Chain Growth: The dimer, having a lower oxidation potential than the monomer, is immediately oxidized, allowing it to react with another monomer radical cation, extending the polymer chain.
Electrophilic and Nucleophilic Reactions of the Carbazole and Dione Moieties
The dual nature of the this compound molecule allows for reactions with both electrophiles (on the carbazole part) and nucleophiles (on the dione part). youtube.comox.ac.uk
The carbazole ring system is electron-rich and susceptible to electrophilic substitution. The nitrogen atom directs electrophiles primarily to the 3- and 6-positions, and to a lesser extent, the 1- and 8-positions. iieta.org Since the 9-position is already substituted with an ethyl group, electrophilic attack will occur on the aromatic rings. This regioselectivity allows for controlled, site-specific functionalization of the carbazole core.
Conversely, the 1,4-dione ring is an α,β-unsaturated ketone system, making it a prime target for nucleophilic attack. nih.gov This moiety functions as a classic Michael acceptor. youtube.com Nucleophiles will preferentially add to the 2- or 3-positions of the dione ring in a conjugate addition (1,4-addition) reaction. This regioselectivity is driven by the formation of a stabilized enolate intermediate.
Table 2: Regioselectivity of Reactions on this compound
| Reagent Type | Reactive Moiety | Primary Site(s) of Attack | Reaction Type |
|---|---|---|---|
| Electrophile (e.g., Br₂) | Carbazole | 3- and 6-positions | Electrophilic Aromatic Substitution |
| Nucleophile (e.g., RSH) | 1,4-Dione | 2- and 3-positions | Michael (1,4-Conjugate) Addition |
The two carbonyl groups of the dione moiety are electrophilic centers and can undergo nucleophilic addition reactions (1,2-addition). ox.ac.uk These reactions compete with the conjugate addition (1,4-addition) to the double bond. The outcome often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the carbonyl carbon (1,2-addition). youtube.com "Soft" nucleophiles, like thiols or amines, typically favor the conjugate Michael addition (1,4-addition). youtube.com
Typical reactions involving the carbonyl groups include:
Reduction: The carbonyls can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄), forming a diol. youtube.com
Condensation Reactions: Reactions with primary amines can lead to the formation of imines, while secondary amines can form enamines, although these reactions are more common with saturated ketones. youtube.comlibretexts.org
Wittig Reaction: Reaction with phosphorus ylides can convert the C=O groups to C=C double bonds.
The presence of two carbonyl groups allows for the possibility of single or double addition, depending on the stoichiometry of the reagents used.
Cycloaddition Reactions and Annulation Chemistry
The electron-deficient double bond of the 1,4-dione ring makes it an excellent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgorientjchem.org It can react with a wide range of conjugated dienes (e.g., cyclopentadiene, butadiene) to form new six-membered rings, leading to complex polycyclic structures. These reactions are a powerful tool for building molecular complexity in a single step. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. The Robinson annulation, for instance, is a well-known tandem reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. masterorganicchemistry.comyoutube.com In the context of this compound, a suitable enolate could first add to the dione ring via a Michael reaction. The resulting intermediate, which contains a newly formed enolate and the original ketone functionalities, could then undergo an intramolecular aldol reaction to construct a new fused ring. masterorganicchemistry.com Such strategies are valuable for the synthesis of complex, fused heterocyclic systems. nih.govchim.it
Photochemical Reactivity and Photoinduced Processes of this compound
The photochemical behavior of this compound is governed by the interplay of its two constituent chromophores: the electron-donating 9-ethylcarbazole moiety and the electron-accepting 1,4-dione (quinone) moiety. Upon absorption of light, the molecule can undergo a variety of photophysical and photochemical processes, including photoreduction, photooxidation, energy transfer, and photosensitization. These processes are often initiated by intramolecular electron transfer from the excited carbazole donor to the quinone acceptor.
Photoreduction and Photooxidation Mechanisms
The primary photochemical event in molecules containing both a carbazole and a quinone unit is typically a photoinduced electron transfer (PET). Upon excitation of the carbazole chromophore, an electron is transferred to the quinone moiety, resulting in the formation of a charge-separated state, which consists of a carbazole radical cation and a semiquinone anion radical.
In aqueous media, the photolysis of 1,4-benzoquinones can lead to the formation of an oxidizing intermediate, potentially a triplet quinone-H2O exciplex. In the absence of external electron donors, this intermediate can ultimately lead to the formation of hydroquinone and hydroxybenzoquinone derivatives umd.edu. The presence of an electron donor, such as a tertiary amine, can facilitate the photoreduction of quinones nih.gov.
Photooxidation: Concurrently with photoreduction, photooxidation of the carbazole moiety occurs. The initial step is the formation of the carbazole radical cation via PET. This highly reactive intermediate can undergo subsequent reactions, such as deprotonation or reaction with other molecules, leading to oxidized products. The specific photooxidation products will depend on the reaction conditions, including the solvent and the presence of other reactants. Studies on N-ethylcarbazole have shown that photoexcitation leads to the formation of a radical cation (N-EC˙+), which is a key intermediate in photooxidation processes.
The interplay between the photoreduction of the quinone and the photooxidation of the carbazole is a key feature of the photochemistry of this compound.
Energy Transfer and Photosensitization Pathways
Energy Transfer: Intramolecular energy transfer can occur from the initially excited carbazole moiety to the quinone moiety. This can happen through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): This is a non-radiative, through-space energy transfer mechanism that depends on the overlap between the emission spectrum of the donor (carbazole) and the absorption spectrum of the acceptor (quinone), as well as the distance and orientation between them.
Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor.
Upon excitation, the carbazole moiety can populate its first excited singlet state (S₁) or, via intersystem crossing, its first excited triplet state (T₁). From these states, energy can be transferred to the quinone, populating its excited singlet or triplet states. Studies on a steroid-linked norbornadiene-carbazole dyad have demonstrated that both singlet and triplet intramolecular energy transfer can occur, proceeding through a through-bond mechanism nih.gov.
Photosensitization: this compound can act as a photosensitizer, meaning it can absorb light energy and transfer it to other molecules, which then undergo a chemical reaction. Quinones, in general, are known to be involved in the photodynamic generation of reactive oxygen species (ROS) nih.gov.
The photosensitization process typically involves the following steps:
The ground state this compound absorbs a photon and is promoted to an excited singlet state.
The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.
The excited triplet state of the molecule can then interact with other molecules, such as molecular oxygen (³O₂), which is naturally in a triplet state.
Two main types of photosensitization pathways can occur:
Type I Mechanism: The excited sensitizer can react directly with a substrate by transferring an electron or a hydrogen atom, forming radicals that can then react with oxygen to produce ROS such as superoxide anion (O₂⁻•) and hydroxyl radicals (•OH).
Type II Mechanism: The excited triplet sensitizer can directly transfer its energy to ground-state molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂) researchgate.net.
The generated ROS are potent oxidizing agents that can react with a wide range of biological and chemical molecules. The efficiency of ROS generation by quinones is correlated with their photo-induced activity nih.gov.
The specific pathway that predominates (electron transfer vs. energy transfer, Type I vs. Type II photosensitization) will depend on various factors, including the solvent polarity, the presence of other reactants (e.g., oxygen, hydrogen donors), and the specific energetic properties of the excited states of this compound.
Advanced Applications in Functional Materials and Optoelectronics
Role as Organic Semiconductors and Charge Transport Materials
The efficacy of 9-Ethylcarbazole-1,4-dione as an organic semiconductor stems from the distinct electronic roles of its constituent parts. The carbazole (B46965) nucleus is a well-established, electron-rich heterocyclic system known for its excellent hole-transporting capabilities, thermal stability, and high photoluminescence quantum yield. researchgate.netclockss.org Conversely, the 1,4-dione component, a quinone-like structure, functions as an electron-accepting moiety. The covalent linkage of these two systems within a single molecule creates a material with intrinsic bipolar characteristics, capable of transporting both holes (via the carbazole unit) and electrons (via the dione (B5365651) unit). This bipolar nature is crucial for achieving balanced charge injection and transport within organic electronic devices, which is a key factor in improving device efficiency and longevity.
The 9-ethylcarbazole (B1664220) portion of the molecule provides robust hole-transporting properties. Carbazole and its derivatives are widely employed as hole-transporting layer (HTL) materials in organic electronics due to their high charge carrier mobility and appropriate highest occupied molecular orbital (HOMO) energy levels, which facilitate efficient injection of holes from the anode. mdpi.comktu.edunih.gov The planar structure and extensive π-conjugation of the carbazole ring system allow for effective intermolecular orbital overlap, creating pathways for charge carriers to move through the material. The ethyl group at the 9-position enhances solubility, making the compound more amenable to solution-based processing techniques for device fabrication.
This compound is a classic example of an intramolecular donor-acceptor (D-A) system. The carbazole unit serves as the electron donor, while the 1,4-dione acts as the electron acceptor. nih.govacs.org This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the HOMO, largely localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), primarily centered on the dione acceptor. acs.org This ICT phenomenon is fundamental to the compound's optical and electronic properties, influencing its absorption and emission spectra and its behavior as a semiconductor. The ability to tune the energy levels of the donor and acceptor through chemical modification allows for precise control over the material's optoelectronic characteristics.
Integration into Light-Emitting Systems and Optoelectronic Devices
The promising photophysical properties derived from the donor-acceptor structure of this compound make it a strong candidate for various optoelectronic applications, particularly those involving light emission and detection.
Carbazole-based compounds are frequently used as the core of fluorescent chemosensors due to their high fluorescence quantum yields and chemical stability. clockss.orgchemrxiv.orgresearchgate.net The ICT character of this compound is particularly advantageous for sensing applications. The energy and intensity of the ICT fluorescence can be highly sensitive to the local environment. researchgate.net Interaction with specific analytes, such as metal ions or anions, can perturb the electronic structure of the donor or acceptor, leading to a measurable change in the fluorescence output (e.g., quenching, enhancement, or a wavelength shift). nih.govmdpi.com This "turn-on" or "turn-off" response allows for the selective and sensitive detection of target species. For instance, a sensor incorporating a carbazole-dione structure could be designed to bind with a specific metal ion, altering the charge transfer state and providing a clear optical signal. clockss.orgmdpi.com
The unique electronic properties of carbazole derivatives have led to their extensive use in Organic Light-Emitting Diodes (OLEDs). mdpi.comktu.edunih.govrsc.org Materials with a donor-acceptor architecture like this compound are particularly valuable. They can function as emissive materials, where the recombination of electrons and holes leads to light emission from the ICT state. The color of the emitted light can be tuned by modifying the strength of the donor and acceptor units.
Furthermore, such D-A compounds are prime candidates for use as host materials in phosphorescent OLEDs (PhOLEDs) or as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. ktu.eduossila.com In TADF, a small energy gap between the singlet and triplet excited states allows for the harvesting of non-emissive triplet excitons, significantly enhancing the internal quantum efficiency of the device. The distinct separation of the HOMO on the carbazole donor and the LUMO on the dione acceptor in this compound can facilitate this small energy gap, making it a potentially highly efficient TADF emitter.
Table 1: Performance of Selected Carbazole-Based OLEDs
| Device Architecture | Emissive Material/Role | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |
| ITO/PEDOT:PSS/EML/LiF/Al | CZ-1 / Emitter | 4130 | 19.3 | ~9.5 | Greenish-Blue |
| ITO/PEDOT:PSS/EML/LiF/Al | CZ-2 / Emitter | 4104 | 20.2 | Not Reported | Greenish-Blue |
| ITO/LEL/TPBi/LiF/Al | Carbazole Derivative / Emitter | 4390 | 1.0 | 0.5 | Blue |
| ITO/TPE-DFCz/TPBi/LiF | TPE-DFCz / Emitter | 3200 | 1.2 | Not Reported | Green |
Data sourced from a study on carbazole and thienopyrroledione derivatives. mdpi.com EML stands for Emissive Layer.
Advanced Dye Chemistry and Pigment Applications
The intramolecular charge transfer from the carbazole donor to the dione acceptor in this compound results in strong absorption of light in the visible region of the electromagnetic spectrum, making the compound colored. This characteristic is the basis for its application in advanced dye and pigment chemistry. acs.orgmdpi.com
Molecules with strong ICT transitions often exhibit significant solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.netnih.gov This property can be exploited in applications such as solvent polarity sensors. The inherent thermal and chemical stability of the carbazole framework contributes to the durability of the resulting dyes, a crucial factor for their use in commercial pigments, textiles, and advanced coatings. By chemically modifying the carbazole or dione rings, the absorption characteristics can be fine-tuned to achieve a wide palette of colors, making carbazole-dione derivatives a versatile platform for creating novel chromophores. mdpi.com
Structure-Property Relationships for Color Tuning
The color of organic molecules like this compound is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In this compound, the carbazole unit acts as an electron donor, while the dione moiety functions as an electron acceptor. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for its optical properties.
The extent of this charge transfer and, consequently, the color of the compound can be finely tuned by modifying its molecular structure. The introduction of additional electron-donating or electron-withdrawing groups on the carbazole ring system would alter the energy levels of the HOMO and LUMO. For instance, substituting the carbazole ring with stronger electron-donating groups would raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. Conversely, the incorporation of electron-withdrawing groups would lower the HOMO energy level, resulting in a larger energy gap and a hypsochromic (blue) shift.
The principle of color tuning through the modification of donor-acceptor strengths in carbazole-based systems is well-documented. While specific data for this compound is not extensively available, the following table illustrates the effect of substituents on the photophysical properties of analogous donor-acceptor carbazole derivatives.
Table 1: Effect of Donor-Acceptor Moieties on the Photophysical Properties of Carbazole Derivatives
| Donor Moiety | Acceptor Moiety | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| Carbazole | Cyanoacrylic Acid | 424-431 | 541 |
| N-phenylcarbazole | 4-cyanophenyl | ~400 (ICT band) | ~500 (in polar solvents) nih.gov |
| Carbazole | Benzothiadiazole | 480-500 | 550-650 |
| Carbazole | Diketopyrrolopyrrole | 550-650 | 650-750 mdpi.com |
Photosensitizers in Energy Conversion Systems
Photosensitizers are molecules that absorb light and transfer the energy to another molecule, thereby initiating a photochemical event. The donor-acceptor structure of this compound makes it a promising candidate for use as a photosensitizer in energy conversion systems such as dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). mdpi.comnih.govresearchgate.net
In the context of DSSCs, a photosensitizer, or dye, is anchored to the surface of a semiconductor (typically TiO2). Upon light absorption, the dye is excited, and an electron is injected from its LUMO into the conduction band of the semiconductor, generating an electric current. For this process to be efficient, the dye must have a LUMO energy level higher than the conduction band of the semiconductor and a HOMO energy level low enough to be regenerated by the electrolyte. Carbazole derivatives are frequently employed as the electron-donating component in dyes for DSSCs due to their excellent hole-transporting properties and thermal stability. rsc.orgjnsam.comjnsam.comresearchgate.netnih.gov The presence of the electron-accepting dione moiety in this compound can facilitate efficient charge separation and injection.
In photodynamic therapy, a photosensitizer is excited by light to its triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen is a cytotoxic agent that can destroy cancer cells or pathogenic microbes. researchgate.net Carbazole-based compounds have been investigated as photosensitizers for PDT. mdpi.comnih.govresearchgate.net The efficiency of intersystem crossing to the triplet state, a key property for a good photosensitizer, is often enhanced in molecules with charge-transfer character.
The following table summarizes key photophysical and electrochemical parameters of representative carbazole-based photosensitizers, illustrating the properties that would be relevant for this compound in these applications.
Table 2: Properties of Carbazole-Based Photosensitizers
| Compound Type | Application | HOMO (eV) | LUMO (eV) | Absorption Max (λmax, nm) |
|---|---|---|---|---|
| Carbazole-based dye for DSSC | DSSC | -5.2 to -5.5 | -2.1 to -2.5 | 400-500 |
| Carbazole-benzindole derivative | PDT | Not specified | Not specified | 400-450 mdpi.comnih.gov |
| Carbazole-diketopyrrolopyrrole | Phototherapy | Not specified | Not specified | 600-700 nih.gov |
| Multi-carbazole derivatives | DSSC | -5.3 to -5.4 | -2.0 to -2.1 | 350-450 rsc.org |
Functional Coatings and Advanced Polymer Systems
The reactivity of the carbazole and dione moieties in this compound opens up possibilities for its use in the synthesis of novel functional polymers and coatings.
Monomer Units in Conjugated Polymers and Copolymers
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and semiconducting properties. Carbazole-containing polymers are a significant class of materials in organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and strong luminescence. mdpi.commdpi.com
This compound can be envisioned as a monomer for the synthesis of donor-acceptor conjugated polymers. The carbazole unit can be functionalized at the 3,6- or 2,7-positions to enable polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. The incorporation of the dione moiety as an electron-accepting unit into the polymer backbone would lead to a material with a smaller bandgap. Low-bandgap polymers are of particular interest for applications in organic photovoltaics (OPVs) and near-infrared (NIR) organic light-emitting diodes (OLEDs).
The properties of the resulting polymer, such as its solubility, bandgap, and charge carrier mobility, could be further tuned by copolymerizing this compound with other aromatic monomers.
The table below presents examples of conjugated polymers derived from carbazole-based monomers, highlighting the versatility of this building block in creating materials with tailored properties.
Table 3: Examples of Conjugated Polymers from Carbazole-Based Monomers
| Monomer 1 | Monomer 2 | Polymerization Method | Key Properties |
|---|---|---|---|
| 1,8-diiodocarbazole derivative | Bithiophene derivative | Suzuki Coupling | Good solubility, p-type semiconductor mdpi.com |
| Carbazole derivative | Diketopyrrolopyrrole derivative | Direct C-H Arylation | Low bandgap, suitable for OPVs mdpi.com |
| Carbazole derivative | Fluorene derivative | Suzuki Coupling | Blue light emission, high thermal stability mdpi.com |
| Carbazole derivative | Quinoline derivative | Not specified | Potential for optoelectronic applications researchgate.net |
Photoinitiators and Photoredox Catalysts in Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Photoredox catalysts are light-absorbing compounds that can mediate electron transfer reactions to initiate chemical transformations, including polymerization. Both carbazole and quinone derivatives have been investigated for these applications.
This compound, with its ability to absorb light in the UV-visible region and its inherent donor-acceptor character, has the potential to function as a photoinitiator or a photoredox catalyst. Upon photoexcitation, the molecule can reach an excited triplet state. This triplet state can then initiate polymerization through several mechanisms:
Hydrogen Abstraction: The excited dione moiety can abstract a hydrogen atom from a suitable donor (e.g., a solvent or an amine co-initiator) to generate a radical that initiates free-radical polymerization.
Electron Transfer: The excited molecule can act as either an electron donor or an acceptor. As a donor, it can reduce a suitable monomer or co-initiator to generate a radical anion. As an acceptor, it can oxidize a co-initiator to produce a radical cation. These radical species can then initiate polymerization.
The performance of carbazole-indenedione-based photoinitiators has been shown to be effective for free-radical polymerization, and their efficiency can be enhanced by the addition of a hydrogen donor or an iodonium (B1229267) salt.
The following table provides an overview of systems related to carbazole and quinone derivatives used in photopolymerization.
Table 4: Carbazole and Quinone Derivatives in Photopolymerization
| Initiator/Catalyst System | Type of Polymerization | Light Source | Co-initiator/Additive |
|---|---|---|---|
| Carbazole-indenedione derivative | Free-radical | Visible LED | Hydrogen donor or Iodonium salt |
| Benzoperylenocarbazole | Reductive coupling | Blue light | Not applicable |
| Quinone derivatives | Oxidative/Reductive/HAT | Visible light | Varies with reaction |
| Carbazole derivatives | Cationic and Free-radical | Near-UV and Visible LEDs | Iodonium salt |
Future Research Directions and Unexplored Avenues for 9 Ethylcarbazole 1,4 Dione
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
Future synthetic research on 9-Ethylcarbazole-1,4-dione will likely prioritize the development of more efficient, selective, and environmentally benign methodologies. Current synthetic approaches can often be improved in terms of yield, atom economy, and the ability to introduce specific functionalities with high precision.
One promising avenue is the exploration of transition-metal-catalyzed C-H activation and annulation strategies. These methods could provide a more direct and atom-economical route to the carbazole-1,4-dione core, bypassing multi-step sequences that are common in traditional heterocyclic synthesis. Furthermore, the development of enantioselective synthetic methods will be crucial for applications where chirality is a key determinant of function, such as in chiral sensors or asymmetric catalysis.
Researchers are also expected to focus on biocatalytic and photocatalytic methods. The use of enzymes or light-mediated reactions could offer milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to conventional thermal methods. The concise synthesis of carbazole-1,4-quinones, which are structurally related to this compound, has been reported using tandem ring-closing metathesis with dehydrogenation, suggesting that similar innovative strategies could be adapted. nih.gov
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| C-H Activation/Annulation | High atom economy, reduced steps | Catalyst design, regioselectivity control |
| Enantioselective Synthesis | Access to chiral derivatives | Chiral catalysts, asymmetric induction |
| Biocatalysis | Mild conditions, high selectivity | Enzyme screening, reaction optimization |
| Photocatalysis | Green chemistry, novel reactivity | Photosensitizer development, reaction scope |
Exploration of Supramolecular Chemistry and Self-Assembly Based on this compound
The planar, aromatic structure of the carbazole (B46965) moiety, combined with the polar dione (B5365651) functionality, makes this compound an excellent candidate for studies in supramolecular chemistry and self-assembly. Future research in this area will likely focus on understanding and controlling the non-covalent interactions that govern the formation of higher-order structures.
Investigations into hydrogen bonding, π-π stacking, and dipole-dipole interactions will be essential to predict and engineer the self-assembly of this compound into well-defined architectures such as nanofibers, gels, and liquid crystals. The ability to control these assemblies is a prerequisite for the development of novel materials with tailored optical and electronic properties. Carbazole derivatives have already shown promise as hole-selective self-assembled monolayers in perovskite solar cells, highlighting the potential of this class of compounds in functional materials. cityu.edu.hknih.gov
The design of host-guest systems incorporating this compound as either the host or the guest is another fertile ground for exploration. Such systems could find applications in molecular recognition, sensing, and controlled release. The study of co-crystals with other organic molecules could also lead to materials with unique and enhanced properties.
Advanced Computational Modeling for Predictive Design of Functional Derivatives
Computational chemistry is set to play a pivotal role in accelerating the discovery and development of new this compound derivatives with specific functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. jnsam.comresearchgate.net
Future computational work should focus on:
Predictive Modeling: Developing accurate computational models to predict the photophysical and electronic properties of novel derivatives before their synthesis. This will enable a more rational design of materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.
Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of synthetic reactions, which can aid in optimizing reaction conditions and improving yields and selectivity.
Supramolecular Assembly Simulation: Employing molecular dynamics simulations to model the self-assembly processes of this compound, providing a molecular-level understanding of how to control the formation of desired nanostructures.
These in silico studies will not only guide experimental efforts but also provide a fundamental understanding of the structure-property relationships in this class of compounds. nih.gov
Discovery of Unconventional Reactivity and Catalytic Roles
While the fundamental reactivity of the carbazole and dione moieties is relatively well-understood, future research should aim to uncover unconventional reactivity patterns and potential catalytic applications of this compound.
The quinone-like dione functionality suggests that the compound could participate in redox reactions, potentially acting as an organocatalyst in oxidation or reduction processes. The carbazole nitrogen can also be a site for coordination with metal ions, opening up the possibility of developing novel metal-organic frameworks (MOFs) or coordination polymers with catalytic activity.
Furthermore, the exploration of reactions under non-traditional conditions, such as in ionic liquids, deep eutectic solvents, or under mechanochemical activation, could reveal novel reaction pathways and products. The unique electronic properties of the carbazole-1,4-dione system may also enable its participation in pericyclic reactions or as a ligand in transition metal catalysis in ways that have not yet been explored.
Integration into Emerging Smart Materials and Responsive Systems
A significant and exciting future direction for this compound research is its integration into smart materials and responsive systems. These are materials that can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific analytes.
Potential areas of application include:
Chemosensors: Derivatives of this compound could be designed to exhibit changes in their fluorescence or color upon binding to specific ions or molecules, making them suitable for use in chemical sensors.
Photochromic Materials: By incorporating photoresponsive groups, it may be possible to create materials that change color or other properties upon exposure to light of a specific wavelength.
Electrochromic Devices: The redox activity of the dione moiety could be harnessed in the development of electrochromic materials that change color upon the application of an electrical potential.
Organic Electronics: The semiconducting properties of carbazole derivatives suggest that this compound could be a building block for organic field-effect transistors (OFETs) and other electronic components.
The development of polymers and composites containing the this compound unit is a key strategy for translating the properties of the molecule into macroscopic materials with practical applications. nih.gov The study of indolocarbazole-based diradicals has demonstrated tunable stimuli-responsive behavior, which could be a source of inspiration for designing similar systems based on this compound. nih.gov
Q & A
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 2,3-diphenylphthalazine-1,4-dione), which recommend PPE (gloves, goggles), fume hood use, and immediate medical consultation for exposure . Waste disposal must comply with institutional guidelines for aromatic heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
